Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester

Overview

Description

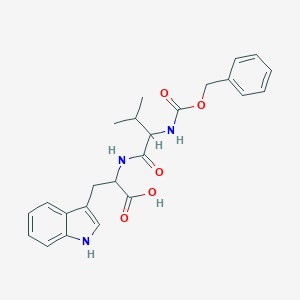

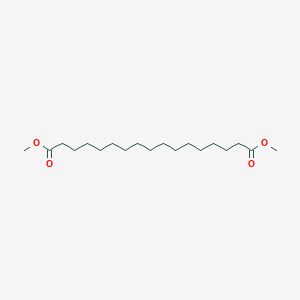

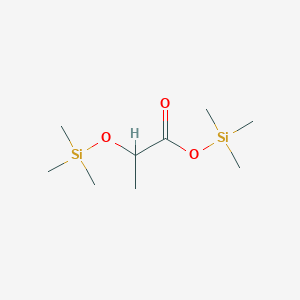

“Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester” is a chemical compound with the formula C9H20O3Si2. It has a molecular weight of 232.4243 . It is also known by other names such as Pyruvic acid, bis(trimethylsilyl)-; Acrylic acid, trimethylsiloxy-, trimethylsilyl ester; Pyruvic acid, enol, bis-TMS; Pyruvic acid, enol, di-TMS; Pyruvic acid, bis-TMS; Pyruvic acid, TMS .

Molecular Structure Analysis

The molecular structure of “Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications

Synthesis of Poly(2-oxazoline)s

Poly(2-oxazoline)s are polymers that have gained significant attention in biomedical research due to their hydrophilicity and excellent biocompatibility. They can act as functional peptide mimics and are considered promising substitutes for polyethylene glycol. The compound is used as an initiator in the controllable and facile synthesis of poly(2-oxazoline)s. This process exhibits temperature-dependent characteristics, which allows for a reduction in polymerization time from a week to hours by increasing the reaction temperature .

Esterification Reactions

The compound serves as an effective reagent for the formation of 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst. This is because the carboxylic acid substrate is acidic enough to promote ester formation without an additive. A deuterium labeling study has indicated that a β-silyl carbocation intermediate is involved in the transformation, which is crucial for understanding the mechanism of esterification .

Protecting Groups in Organic Synthesis

In organic synthesis, protecting groups are essential for preventing reactive parts of molecules from undesired reactions during a sequence of transformations. The trimethylsilylethyl (TMSE) ester, derived from the compound, has become popular as it can be easily cleaved under mild conditions without disturbing most other benzyl or alkyl esters. This makes it a valuable tool for complex organic syntheses where selective deprotection is required .

Radical-Based Reactions

The compound is utilized in radical-based reactions, particularly in the synthesis of tris(trimethylsilyl)silane. This reagent is employed in radical reductions, hydrosilylation, and consecutive radical reactions, showcasing the versatility of the compound in various radical-based organic transformations .

Synthesis of Functional Peptide Mimics

Due to its role in the synthesis of poly(2-oxazoline)s, the compound indirectly contributes to the creation of functional peptide mimics. These mimics have potential applications in drug delivery systems, tissue engineering, and as components in biomaterials, thanks to their biocompatibility and functional versatility .

Development of New Polymerization Methods

The compound’s ability to initiate polymerization of 2-oxazolines leads to the development of new polymerization methods. These methods are significant for synthesizing functional poly(2-oxazoline)s with diverse structures, expected chain length, variable side chain functional groups, and narrow dispersities. Such advancements are crucial for the functional study and application of poly(2-oxazoline) in various scientific fields .

Mechanism of Action

Target of Action

Trimethylsilyl 2-trimethylsilyloxypropanoate, also known as Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester, is primarily used as a protecting group in organic synthesis . The primary targets of this compound are the reactive functional groups in organic molecules, particularly the hydroxyl groups of alcohols .

Mode of Action

The compound acts by reacting with the hydroxyl group of an alcohol to form a trialkylsilyl ether . This reaction occurs through an SN2-like mechanism, with the alcohol attacking a trialkyl-substituted silicon atom . The resulting silyl ether no longer has the fairly acidic OH proton, as the alcohol group has been changed (protected) .

Biochemical Pathways

The formation of trialkylsilyl ethers effectively blocks the reactivity of the hydroxyl group, preventing it from interfering with subsequent reactions . This allows for the execution of complex organic syntheses without unwanted side reactions .

Pharmacokinetics

As a protecting group, it is designed to remain stable under the conditions of the desired reaction . The compound’s ADME properties would largely depend on the specific context of its use in synthesis.

Result of Action

The result of the compound’s action is the successful protection of the hydroxyl group, allowing for the execution of complex organic syntheses . After the desired reaction has taken place, the protecting group can be removed by reaction with an aqueous acid or the fluoride ion (F-) to regenerate the alcohol .

Action Environment

The efficacy and stability of trimethylsilyl 2-trimethylsilyloxypropanoate are influenced by environmental factors such as temperature, pH, and the presence of other reagents . For example, the compound is stable under basic conditions but can be removed under acidic conditions or in the presence of fluoride ions .

properties

IUPAC Name |

trimethylsilyl 2-trimethylsilyloxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O3Si2/c1-8(11-13(2,3)4)9(10)12-14(5,6)7/h8H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRGKEOWDNVHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021853 | |

| Record name | Trimethylsilyl trimethylsiloxy lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester | |

CAS RN |

17596-96-2 | |

| Record name | Bis(trimethylsilyl)lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17596-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl trimethylsiloxy lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.